Cas no 477-60-1 (13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-, (13aS,25aS)-)

13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-, (13aS,25aS)- structure
477-60-1 structure
Productnaam:13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-, (13aS,25aS)-
CAS-nummer:477-60-1
MF:C36H38N2O6
MW:594.696730136871
CID:329737
PubChem ID:12300019

13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-, (13aS,25aS)- Chemische en fysische eigenschappen

Naam en identificatie

    • 13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-, (13aS,25aS)-
    • 13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14
    • Bebeerine
    • (1'alpha)-6,6'-dimethoxy-2,2'-dimethyltubocuraran-7',12'-diol
    • Tubocuraran-7',12'-diol, 6,6'-dimethoxy-2,2'-dimethyl-, (1'alpha)-
    • (13AS,25AS)-2,3,13A,14,15,16,25,25A-OCTAHYDRO-18,29-DIMETHOXY-1,14-DIMETHYL-13H-4,6:21,24-DIETHENO-8,12-METHENO-1H-PYRIDO(3',2':14,15)(1,11)-DIOXACYCLO-EICOSINO(2,3,4-IJ)ISOQUINOLINE-9,19-DIOL
    • CHEBI:11
    • TUBOCURARAN-7',12'-DIOL, 6,6'-DIMETHOXY-2,2'-DIMETHYL-, (1'.ALPHA.)-
    • D-BEBEERINE
    • curin
    • NECTANDRINE
    • SCHEMBL158943
    • BEBEERINE [MI]
    • Q27105192
    • Chondrodendrine
    • SureCN158943
    • 477-60-1
    • C09352
    • 13H-4,6:21,24-DIETHENO-8,12-METHENO-1H-PYRIDO(3',2':14,15)(1,11)DIOXACYCLOEICOSINO(2,3,4-IJ)ISOQUINOLINE-9,19-DIOL, 2,3,13A,14,15,16,25,25A-OCTAHYDRO-18,29-DIMETHOXY-1,14-DIMETHYL-, (13AS,25AS)-
    • 6,6'-Dimethoxy-2,2'-dimethyltubocuraran-7',12'-diol
    • Pelosine
    • UNII-01MDR0WU2J
    • 01MDR0WU2J
    • (1S,16S)-10,25-dimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol
    • (+)-Bebeerine
    • DTXSID80963907
    • Inchi: InChI=1S/C36H38N2O6/c1-37-13-11-23-18-31(41-3)32-20-26(23)27(37)15-21-5-8-25(9-6-21)43-36-34-24(19-33(42-4)35(36)40)12-14-38(2)28(34)16-22-7-10-29(39)30(17-22)44-32/h5-10,17-20,27-28,39-40H,11-16H2,1-4H3/t27-,28-/m0/s1
    • InChI-sleutel: NGZXDRGWBULKFA-NSOVKSMOSA-N
    • LACHT: COC1C=C2C3[C@@H](N(CC2)C)CC2C=CC(O)=C(OC4=C(OC)C=C5C([C@@H](N(CC5)C)CC5C=CC(OC=3C=1O)=CC=5)=C4)C=2

Berekende eigenschappen

  • Exacte massa: 594.27300
  • Monoisotopische massa: 594.272987
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 44
  • Aantal draaibare bindingen: 2
  • Complexiteit: 948
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 6
  • Topologisch pooloppervlak: 83.9

Experimentele eigenschappen

  • Dichtheid: 1.239±0.06 g/cm3 (20 ºC 760 Torr),
  • Smeltpunt: 215 ºC
  • Kookpunt: 647.35°C (rough estimate)
  • Vlampunt: 381.1±32.9 °C
  • Brekindex: 1.5300 (estimate)
  • Oplosbaarheid: Insuluble (1.9E-4 g/L) (25 ºC),
  • PSA: 83.86000
  • LogboekP: 6.43220
  • Dampfdruk: 0.0±2.3 mmHg at 25°C
  • Specifieke rotatie: D20 +345.7° (c = 0.4 in 1N HCl)

13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-, (13aS,25aS)- Beveiligingsinformatie

  • Signaalwoord:warning
  • Gevaarverklaring: H303+H313+H333
  • Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
  • Vervoersnummer gevaarlijk materiaal:UN 2811
  • Veiligheidsinstructies: H303+H313+H333
  • Gevaarklasse:6.1(b)
  • PackingGroup:III
  • Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-, (13aS,25aS)- Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
A2B Chem LLC
AG29180-100mg
bebeerine
477-60-1 95%
100mg
$787.00 2024-04-20
A2B Chem LLC
AG29180-5mg
bebeerine
477-60-1 95%
5mg
$284.00 2024-04-20
A2B Chem LLC
AG29180-10mg
bebeerine
477-60-1 95%
10mg
$332.00 2024-04-20
A2B Chem LLC
AG29180-20mg
bebeerine
477-60-1 95%
20mg
$403.00 2024-04-20
A2B Chem LLC
AG29180-50mg
bebeerine
477-60-1 95%
50mg
$574.00 2024-04-20

13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-, (13aS,25aS)- Gerelateerde literatuur

477-60-1 (13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-, (13aS,25aS)-) Gerelateerde producten

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